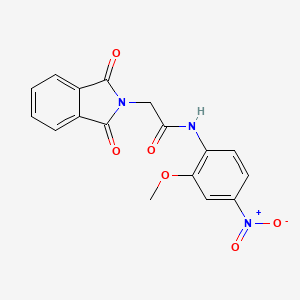![molecular formula C16H9Cl3F3NO B5012175 (2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide](/img/structure/B5012175.png)
(2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide is a synthetic organic molecule. Compounds of this nature are often studied for their potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of multiple halogen atoms and an amide functional group suggests that this compound may exhibit unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-(trifluoromethyl)aniline and 2,4-dichlorobenzaldehyde.
Formation of the Enamine: The aniline is reacted with the aldehyde under basic conditions to form an enamine intermediate.
Amide Formation: The enamine is then reacted with an appropriate acylating agent, such as an acid chloride or anhydride, to form the final amide product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amide nitrogen or the aromatic rings.
Reduction: Reduction reactions could target the amide functional group, potentially converting it to an amine.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an amine.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic transformations.
Materials Science: Its unique electronic properties could make it useful in the development of new materials.
Biology and Medicine
Pharmacology: The compound might be investigated for its potential as a drug candidate, particularly for its interactions with biological targets.
Biochemistry: Studies could focus on its effects on enzyme activity or cellular processes.
Industry
Agriculture: It may be explored as a potential pesticide or herbicide.
Polymers: The compound could be used in the synthesis of specialized polymers with unique properties.
作用機序
The mechanism of action for (2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The presence of halogen atoms could enhance its binding affinity to certain molecular targets.
類似化合物との比較
Similar Compounds
- (2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide
- (2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-difluorophenyl)prop-2-enamide
Uniqueness
The unique combination of chlorine and trifluoromethyl groups in (2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide may confer distinct chemical and biological properties compared to its analogs. These differences could be exploited in various applications, making it a compound of interest for further research.
特性
IUPAC Name |
(E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3F3NO/c17-10-4-5-14(12(7-10)16(20,21)22)23-15(24)6-2-9-1-3-11(18)8-13(9)19/h1-8H,(H,23,24)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODBMANIUQFPNZ-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(cyclohexen-1-yl)ethyl]-2,3-dipyridin-2-ylquinoxaline-6-carboxamide](/img/structure/B5012092.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B5012114.png)
![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide](/img/structure/B5012116.png)
![N-cyclopropyl-2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5012131.png)
![4-(4-nitrophenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-1,3-thiazole](/img/structure/B5012134.png)
![(5Z)-5-[[2-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5012142.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4,4,4-trifluorobutyl)-3-piperidinol](/img/structure/B5012150.png)
![N-[4-(ethylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B5012152.png)


![1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B5012174.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(3,4-dimethylphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5012190.png)
![2-[2-chloro-4-(cyclopentylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5012198.png)
